molecular formula C23H21N3O3 B11550438 4-[(E)-(2-{[(2-methylphenyl)amino]acetyl}hydrazinylidene)methyl]phenyl benzoate (non-preferred name)

4-[(E)-(2-{[(2-methylphenyl)amino]acetyl}hydrazinylidene)methyl]phenyl benzoate (non-preferred name)

Cat. No.: B11550438
M. Wt: 387.4 g/mol
InChI Key: QNQOSYFAVDPSGZ-MFKUBSTISA-N
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Description

4-[(E)-(2-{[(2-methylphenyl)amino]acetyl}hydrazinylidene)methyl]phenyl benzoate is a complex organic compound that belongs to the class of esters Esters are widely known for their pleasant fragrances and are commonly found in essential oils and pheromones

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(E)-(2-{[(2-methylphenyl)amino]acetyl}hydrazinylidene)methyl]phenyl benzoate typically involves a multi-step process. One common method is the Schotten-Baumann reaction, which involves the acylation of alcohols and amines by acyl halides or anhydrides in the presence of an aqueous alkaline solution . The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale Schotten-Baumann reactions, utilizing automated reactors to maintain precise control over reaction conditions. The use of continuous flow reactors can enhance efficiency and scalability, making the process more cost-effective for industrial applications.

Chemical Reactions Analysis

Types of Reactions

4-[(E)-(2-{[(2-methylphenyl)amino]acetyl}hydrazinylidene)methyl]phenyl benzoate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens (e.g., bromine) in the presence of a catalyst like iron(III) bromide.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Halogenated derivatives or other substituted compounds.

Scientific Research Applications

4-[(E)-(2-{[(2-methylphenyl)amino]acetyl}hydrazinylidene)methyl]phenyl benzoate has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-[(E)-(2-{[(2-methylphenyl)amino]acetyl}hydrazinylidene)methyl]phenyl benzoate involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, altering their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    Phenyl benzoate: A simpler ester with similar structural features but lacking the hydrazinylidene and aminoacetyl groups.

    4-methylphenyl benzoate: Similar in structure but with a methyl group instead of the more complex substituents.

Uniqueness

4-[(E)-(2-{[(2-methylphenyl)amino]acetyl}hydrazinylidene)methyl]phenyl benzoate is unique due to its complex structure, which imparts distinct chemical and biological properties. The presence of the hydrazinylidene and aminoacetyl groups allows for specific interactions with biological targets, making it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C23H21N3O3

Molecular Weight

387.4 g/mol

IUPAC Name

[4-[(E)-[[2-(2-methylanilino)acetyl]hydrazinylidene]methyl]phenyl] benzoate

InChI

InChI=1S/C23H21N3O3/c1-17-7-5-6-10-21(17)24-16-22(27)26-25-15-18-11-13-20(14-12-18)29-23(28)19-8-3-2-4-9-19/h2-15,24H,16H2,1H3,(H,26,27)/b25-15+

InChI Key

QNQOSYFAVDPSGZ-MFKUBSTISA-N

Isomeric SMILES

CC1=CC=CC=C1NCC(=O)N/N=C/C2=CC=C(C=C2)OC(=O)C3=CC=CC=C3

Canonical SMILES

CC1=CC=CC=C1NCC(=O)NN=CC2=CC=C(C=C2)OC(=O)C3=CC=CC=C3

Origin of Product

United States

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